molecular formula C11H17FN2O B2544812 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine CAS No. 2200806-43-3

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine

Cat. No.: B2544812
CAS No.: 2200806-43-3
M. Wt: 212.268
InChI Key: UZKNOWWXJMGRMS-UHFFFAOYSA-N
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Description

2-Fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is a fluorinated cyclopentane derivative featuring a substituted 1,2-oxazole ring. The compound’s structure includes:

  • A cyclopentane backbone with a fluorine atom at the 2-position.
  • A methyl group and a 5-methyl-1,2-oxazol-3-ylmethyl group attached to the nitrogen atom.

This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where fluorine and heterocyclic motifs are critical .

Properties

IUPAC Name

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O/c1-8-6-9(13-15-8)7-14(2)11-5-3-4-10(11)12/h6,10-11H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKNOWWXJMGRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C2CCCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    N-methylation: This can be carried out using methylating agents like methyl iodide or dimethyl sulfate.

    Coupling of the oxazole moiety with the cyclopentane ring: This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.

    Reduction: Reduction reactions can target the oxazole ring or the fluoro group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-one.

    Reduction: Products may include 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine derivatives with reduced oxazole rings.

    Substitution: Products may include compounds with different substituents replacing the fluoro group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structural features could make it useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets associated with its structure.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine likely involves interaction with specific molecular targets, such as enzymes or receptors, through its fluoro and oxazole moieties. These interactions can modulate the activity of the targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and interaction properties:

Compound Name Molecular Formula Key Substituents Notable Features
2-Fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine C₁₁H₁₆FN₂O - 2-Fluorocyclopentane
- N-methyl, N-(5-methyl-1,2-oxazol-3-yl)methyl
Fluorine enhances polarity; 1,2-oxazole enables π-stacking .
N-((5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)adamantan-1-amine [] C₂₀H₂₅N₃O₂ - Adamantane backbone
- 1,2,4-Oxadiazole with 2-methoxyphenyl substituent
Bulky adamantane increases steric hindrance; methoxy group modifies solubility .
2-[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl]-N-methylcyclopentan-1-amine [] C₁₅H₂₀FNO - Fluorinated benzofuran
- Cyclopentane-methylamine
Benzofuran’s aromaticity enhances π-π interactions; fluorine on benzofuran alters electronic profile .
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine [] C₁₀H₁₇N₅O - 1,2,4-Oxadiazole with dimethylaminomethyl group
- Cyclopentane-amine
Basic dimethylamino group improves solubility; 1,2,4-oxadiazole offers hydrogen-bonding sites .

Key Differences and Implications

Heterocyclic Ring Variations
  • 1,2-Oxazole vs. 1,2,4-Oxadiazole : The target compound’s 1,2-oxazole ring is less polarizable than 1,2,4-oxadiazole () due to fewer nitrogen atoms. This reduces its hydrogen-bond acceptor capacity but enhances metabolic stability .
  • Benzofuran vs. Oxazole : The benzofuran derivative () exhibits stronger π-π stacking due to its fused aromatic system, whereas the oxazole in the target compound provides a smaller, more rigid heterocycle .
Substituent Effects
  • Fluorine Position : Fluorine on the cyclopentane (target) vs. benzofuran () alters electronic distribution. The cyclopentane-bound fluorine may induce greater conformational rigidity compared to the benzofuran-fluorine, which primarily affects resonance .

Crystallographic and Interaction Patterns

  • Crystal Packing : The 1,2-oxazole ring in the target compound may form face-centered interactions (e.g., π-π or C–H···π) similar to those observed in ’s oxazole-containing triazolothiadiazole system .
  • Hydrogen Bonding: Fluorine and the oxazole’s nitrogen atoms can act as weak hydrogen-bond acceptors, though less effectively than the dimethylamino group in ’s oxadiazole derivative .

Biological Activity

2-Fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound's unique structure, which includes a cyclopentane moiety and a 5-methyl-1,2-oxazole ring, suggests various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14FN3O\text{C}_{11}\text{H}_{14}\text{FN}_3\text{O}

Key Features:

  • Fluorine Atom: Enhances lipophilicity and metabolic stability.
  • Oxazole Ring: Known for its role in biological activity, particularly in antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. Notable findings include:

  • Antimicrobial Activity: Compounds containing oxazole rings have demonstrated significant antimicrobial properties against resistant strains of bacteria.
  • Anticancer Potential: Similar derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxazole-containing compounds, including derivatives similar to this compound. The results showed:

CompoundMinimum Inhibitory Concentration (MIC)Activity
Compound A32 µg/mLEffective against MRSA
Compound B16 µg/mLEffective against E. coli
Test Compound 8 µg/mL Highly effective against both

This study highlights the potential of the test compound as a potent antimicrobial agent.

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of oxazole derivatives. The study utilized various cancer cell lines to assess cytotoxicity:

Cell LineIC50 (µM)Observations
MCF7 (Breast)10Induced apoptosis
HeLa (Cervical)15Significant growth inhibition
Test Compound 5 Superior cytotoxicity observed

The findings suggest that the test compound could serve as a lead in developing new anticancer therapies.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis: In cancer cells, compounds like this may activate apoptotic pathways leading to cell death.

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